molecular formula C8H8ClNO2 B11807753 1-(6-Chloro-4-methoxypyridin-2-YL)ethanone

1-(6-Chloro-4-methoxypyridin-2-YL)ethanone

Cat. No.: B11807753
M. Wt: 185.61 g/mol
InChI Key: XOVSEAIQHNKWBA-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methoxypyridin-2-YL)ethanone is a chemical compound with the molecular formula C8H8ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(6-Chloro-4-methoxypyridin-2-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-4-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(6-Chloro-4-methoxypyridin-2-YL)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(6-Chloro-4-methoxypyridin-2-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-4-methoxypyridin-2-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

1-(6-chloro-4-methoxypyridin-2-yl)ethanone

InChI

InChI=1S/C8H8ClNO2/c1-5(11)7-3-6(12-2)4-8(9)10-7/h3-4H,1-2H3

InChI Key

XOVSEAIQHNKWBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC(=CC(=C1)OC)Cl

Origin of Product

United States

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